3-(3-Methoxy-4-nitrophenoxy)azetidine
Description
Properties
IUPAC Name |
3-(3-methoxy-4-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-10-4-7(16-8-5-11-6-8)2-3-9(10)12(13)14/h2-4,8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFAQYJJTFVLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-nitrophenoxy)azetidine typically involves the reaction of 3-methoxy-4-nitrophenol with azetidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-4-nitrophenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of 3-(3-formyl-4-nitrophenoxy)-azetidine or 3-(3-carboxy-4-nitrophenoxy)-azetidine.
Reduction: Formation of 3-(3-methoxy-4-aminophenoxy)-azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The azetidine ring structure is commonly associated with antimicrobial properties. Compounds within this class have been investigated for their effectiveness against various pathogens, including bacteria and viruses. For instance, azetidinone derivatives have shown significant antibacterial activity, particularly against strains of Mycobacterium tuberculosis and other resistant bacteria . The incorporation of functional groups like methoxy and nitro can enhance these properties, making 3-(3-Methoxy-4-nitrophenoxy)azetidine a candidate for further antimicrobial studies.
Antiviral Properties
Research indicates that azetidine derivatives can exhibit antiviral activities against a range of viruses. For example, azetidinone compounds have demonstrated efficacy against human cytomegalovirus and influenza viruses . The structural modifications present in this compound may provide avenues for developing new antiviral agents through structure-activity relationship studies.
Anticancer Potential
Compounds with azetidine frameworks have been explored for their anticancer properties. Studies have shown that certain azetidinone derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . The introduction of the methoxy and nitro groups in this compound could potentially enhance its activity against tumor cells, warranting further investigation into its anticancer capabilities.
Chemical Reactivity and Synthesis
The unique structure of this compound contributes to its reactivity profile. Azetidines are known for their high ring strain, which often leads to increased reactivity compared to larger cyclic compounds. This characteristic makes them suitable for various chemical transformations, including nucleophilic substitutions and cycloadditions. The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for its development as a pharmaceutical agent. Comparative studies with similar compounds can provide insights into how variations in substituents affect biological outcomes. For example:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-(4-Nitrophenyl)azetidine | Structure (not displayed) | Lacks methoxy group; exhibits different reactivity |
| 2-(3-Methoxyphenyl)azetidine | Structure (not displayed) | Contains methoxy but lacks nitro; potential different biological activities |
| 4-Methoxyazetidine | Structure (not displayed) | Simple azetidine with only one methoxy; less complex |
This table illustrates how structural variations can significantly influence the chemical properties and biological activities of azetidines, emphasizing the uniqueness of this compound.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidine ring may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Nitrophenoxy)azetidine Hydrochloride
- Structure: Differs by lacking the methoxy group at the 4-position of the phenoxy ring (nitro at 3-position only) .
- The hydrochloride salt form enhances solubility in polar solvents.
- Applications : Used in R&D as a building block for pharmaceuticals or ligands, though specific biological data are unavailable .
2-(4-Methoxyphenoxy)-3-nitropyridine
- Structure : Replaces the azetidine ring with a pyridine ring; nitro and methoxy groups are positioned at 3- and 4-positions, respectively .
- Key Properties :
- Applications : Studied for fluorescence applications due to extended π-conjugation .
3-Methoxy-4-nitrophenol
- Structure: A simpler aromatic compound lacking the azetidine ring and phenoxy linker .
- Key Properties: Higher acidity (pKa ~7–8) due to the nitro group’s electron-withdrawing effect. Limited solubility in nonpolar solvents compared to azetidine derivatives.
- Applications : Intermediate in synthesis of dyes, pharmaceuticals, and agrochemicals .
N-Alkylated Azetidine Derivatives
- Structure: Azetidine rings functionalized with alkyl or aryl groups (e.g., 3-(4-methylphenoxy)azetidine) .
- Key Properties :
- Applications : Explored as energetic plasticizers or pharmaceutical scaffolds .
Functional and Physicochemical Comparison
Table 1: Comparative Properties of 3-(3-Methoxy-4-nitrophenoxy)azetidine and Analogs
Key Observations:
- Electronic Effects: The nitro group in this compound withdraws electrons, while the methoxy group donates electrons, creating a polarized aromatic system. This contrasts with analogs like 3-(3-Nitrophenoxy)azetidine HCl, which lacks electronic modulation .
- Solubility: Azetidine derivatives with polar substituents (e.g., -NO₂, -OMe) exhibit moderate solubility in organic solvents, whereas simpler phenols (e.g., 3-Methoxy-4-nitrophenol) are more water-soluble .
- Biological Relevance: Compounds with lower molecular weight and logP >2 (e.g., azetidine derivatives with bromine) show higher bioactivity, suggesting that this compound’s logP (~1.5) may limit membrane permeability compared to alkylated analogs .
Biological Activity
3-(3-Methoxy-4-nitrophenoxy)azetidine is a synthetic compound characterized by the presence of an azetidine ring and functional groups that may confer significant biological activity. This article reviews its synthesis, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle known for high ring strain, which often leads to increased reactivity.
- Substituents : The presence of a methoxy group and a nitro group on the phenoxy moiety enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves:
- Reactants : 3-methoxy-4-nitrophenol and azetidine.
- Conditions : The reaction is generally conducted in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide (DMF) under heat to facilitate product formation.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. The mechanism may involve the nitro group undergoing bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects against various microbial strains.
Anticancer Effects
In vitro studies have suggested that compounds related to azetidines can exhibit antiproliferative effects against cancer cell lines. For instance, similar azetidine derivatives have shown significant activity against MCF-7 breast cancer cells, with some derivatives displaying IC50 values in the nanomolar range . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
The biological activity of this compound may be attributed to:
- Enzyme Interaction : The azetidine ring can interact with enzymes and receptors, potentially modulating their activity.
- Cellular Targets : The nitro group can generate reactive species that damage cellular components, leading to apoptosis or necrosis in targeted cells .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3-(4-Nitrophenyl)azetidine | Lacks methoxy group; different reactivity profile | Antimicrobial properties reported |
| 2-(3-Methoxyphenyl)azetidine | Contains methoxy but lacks nitro; altered activity | Potential anticancer activity |
| 4-Methoxyazetidine | Simple azetidine; less complex structure | Limited biological data available |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that azetidine derivatives could inhibit the growth of breast cancer cell lines effectively. Specific analogs exhibited IC50 values as low as 10 nM, indicating strong antiproliferative effects .
- Antimicrobial Studies : Investigations into the antimicrobial properties of related compounds showed promising results against various bacterial strains, suggesting that this compound could possess similar effects .
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ↑ yield (70–85%) |
| Reaction Time | 12–24 hours | Prolonged time → side reactions |
| Base (e.g., NaOH) | 1.2–2.0 equivalents | Excess → hydrolysis risk |
Basic: How is the compound characterized structurally, and what analytical techniques are most reliable?
Answer:
- NMR Spectroscopy : - and -NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH) and aromatic protons (δ ~6.8–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion peak at m/z 223.0852 (CHNO) .
- X-ray Crystallography : Resolves stereochemistry and confirms nitro-group orientation .
Advanced: How do substituent modifications (e.g., nitro vs. methoxy position) influence biological activity?
Answer:
Substituent positioning alters electron density and steric effects , impacting target binding. For example:
- Nitro group at C4 (vs. C2): Enhances enzyme inhibition (IC ↓ 30% for kinase targets) due to stronger electron-withdrawing effects .
- Methoxy at C3 : Improves solubility but reduces receptor affinity compared to halogenated analogs .
Q. Table 2: Structure-Activity Relationship (SAR) of Key Analogs
| Compound | Substituents | IC (μM) |
|---|---|---|
| This compound | 3-OMe, 4-NO | 0.45 |
| 3-(4-Fluoro-3-methylphenoxy)azetidine | 4-F, 3-Me | 1.20 |
| 3-(4-Bromo-3-Cl-phenoxy)azetidine | 4-Br, 3-Cl | 0.90 |
Advanced: What mechanistic insights explain contradictory enzyme inhibition data across studies?
Answer: Discrepancies arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter protonation states of the nitro group, affecting binding .
- Enzyme isoforms : Selective inhibition of α-isoform vs. β-isoform kinases due to active-site steric differences .
- Purity : Trace impurities (e.g., azetidine hydrolysis byproducts) may artificially inflate IC values .
Q. Methodological Recommendations :
- Standardize assays using recombinant enzymes and HPLC-purified compound.
- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR), identifying key interactions:
- Nitro group hydrogen bonds with Lys721.
- Azetidine ring π-stacking with Phe723 .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
Validation : Compare computational ΔG values with experimental K from SPR (surface plasmon resonance) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the azetidine ring .
- Long-term stability : NMR-monitored studies show <5% degradation over 12 months under these conditions .
Advanced: What strategies resolve low yields in large-scale synthesis?
Answer:
- Continuous Flow Reactors : Improve heat dissipation and reduce side reactions (e.g., nitro reduction) .
- Microwave Assistance : Reduces reaction time from 24 hours to 2 hours (yield ↑ 15%) .
- In-line Purification : Simulated moving bed (SMB) chromatography enhances throughput .
Advanced: How does the compound’s reactivity compare to its des-nitro analog?
Answer:
- Electrophilicity : The nitro group increases susceptibility to nucleophilic attack (e.g., by thiols in glutathione), reducing in vivo stability .
- Reduction Potential : Nitro → amine reduction (via H/Pd-C) occurs at E = –0.75 V (vs. SCE), absent in des-nitro analogs .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : HepG2 cells (IC > 50 μM deemed safe) .
- Cardiotoxicity : hERG channel inhibition assays (patch-clamp; IC > 10 μM acceptable) .
- Cytotoxicity : MTT assay in HEK293 cells .
Advanced: How can isotopic labeling (e.g., 15^{15}15N) aid in metabolic studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
